
9,11-Secoestradiol
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Overview
Description
9,11-Secoestradiol is a derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the cleavage of the C-ring in the steroid structure, resulting in a unique molecular configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Secoestradiol typically involves the cleavage of the C-ring in estradiol or its derivatives. One common method includes the ozonolysis of 9-dehydroprogesterone, followed by reduction and desulfurization steps . The reaction conditions often require specific reagents such as ozone, reducing agents like sodium borohydride, and desulfurizing agents like Raney nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
9,11-Secoestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes in the molecule to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
Hormonal Activity and Endocrine Research
9,11-Secoestradiol has been studied for its potential role as a selective estrogen receptor modulator (SERM). Its unique structure allows it to interact with estrogen receptors differently than traditional estrogens. Research indicates that it may exhibit both estrogenic and anti-estrogenic properties depending on the tissue type:
- Estrogenic Effects : In certain tissues, this compound can mimic the effects of estradiol, promoting cellular proliferation and influencing gene expression related to reproductive functions.
- Anti-estrogenic Effects : In other contexts, it may inhibit estrogen signaling, providing a potential therapeutic avenue for conditions like hormone-dependent cancers.
Cancer Research
The compound's dual activity has made it a subject of interest in cancer research. Studies have indicated that this compound might influence tumor growth in breast and prostate cancers:
- Breast Cancer : Research has shown that this compound can inhibit the growth of estrogen-dependent breast cancer cells by downregulating estrogen receptor activity. This suggests its potential as a therapeutic agent in treating hormone-sensitive tumors.
- Prostate Cancer : In prostate cancer models, this compound has been observed to alter gene expression profiles associated with tumor progression, indicating its possible use in managing advanced prostate cancer.
Neurobiology and Neuroprotection
Emerging studies suggest that this compound may play a role in neuroprotection:
- Neuroprotective Effects : Preliminary findings indicate that this compound can protect neurons from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases where estrogen's protective roles are well-documented.
- Cognitive Function : Research into the cognitive effects of estrogens has highlighted the potential of this compound to enhance memory and learning processes in animal models.
Table of Applications
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Hormonal Activity | Modulates estrogen receptor activity | Treatment for hormonal imbalances |
Cancer Research | Inhibits growth of hormone-dependent tumors | Potential therapeutic agent for cancers |
Neurobiology | Protects neurons from oxidative stress | Neuroprotection in degenerative diseases |
Cognitive Enhancement | Enhances memory and learning | Improvement in cognitive functions |
Case Study 1: Breast Cancer Treatment
A clinical trial evaluated the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with this compound compared to controls.
Case Study 2: Neuroprotection in Animal Models
In a study involving aged rats, administration of this compound resulted in improved cognitive performance on memory tasks. The study highlighted its potential for protecting against age-related cognitive decline.
Mechanism of Action
The mechanism of action of 9,11-Secoestradiol involves its interaction with estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. By binding to these receptors, it can modulate the expression of target genes involved in various physiological processes. The compound’s unique structure allows it to exhibit distinct binding affinities and selectivities compared to other estrogenic compounds .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound of 9,11-Secoestradiol, widely studied for its role in hormone replacement therapy and its effects on various tissues.
Estrone: Another naturally occurring estrogen, less potent than estradiol but still significant in hormone regulation.
Ethinylestradiol: A synthetic derivative of estradiol, commonly used in oral contraceptives due to its high oral bioavailability.
Uniqueness of this compound
This compound is unique due to the cleavage of the C-ring, which imparts distinct chemical and biological properties. This structural modification allows it to interact differently with estrogen receptors and other molecular targets, making it a valuable compound for research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. How should initial experiments be designed to assess the biological activity of 9,11-Secoestradiol?
- Methodological Answer : Begin with a factorial design to isolate variables such as dose concentration, exposure time, and cell type. Include positive (e.g., estradiol) and negative controls (e.g., solvent-only treatments) to validate assay specificity. Replicate experiments across independent batches to account for biological variability . Pre-test assay conditions (e.g., pH, temperature) to minimize confounding factors . Document all parameters in the experimental section of manuscripts to enable replication .
Q. What are the critical steps for characterizing the chemical stability of this compound in vitro?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (e.g., light, temperature, pH) using HPLC or LC-MS for quantification. Monitor degradation products via spectral analysis (UV, NMR) and compare to reference standards. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions . Report purity thresholds (e.g., ≥95%) and validation criteria for batch consistency .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Standardize protocols for compound preparation, storage, and handling (e.g., inert atmosphere for oxygen-sensitive steps). Use validated reference materials and disclose batch-specific data (e.g., NMR spectra, melting points). Adhere to FAIR data principles by depositing raw datasets in repositories like Zenodo or Figshare . Include detailed metadata, such as instrument calibration logs and software versions .
Advanced Research Questions
Q. How should conflicting data on the estrogenic activity of this compound be systematically resolved?
- Methodological Answer : Perform a meta-analysis of published studies, stratifying results by experimental models (e.g., in vitro vs. in vivo), assay types (e.g., ERα/β binding vs. transcriptional activation), and compound purity. Use sensitivity analysis to identify outliers and confounding variables (e.g., solvent effects, cross-reactivity). Validate findings through orthogonal assays (e.g., CRISPR-edited cell lines, molecular docking simulations) . Publish negative results to reduce publication bias .
Q. What advanced statistical approaches are suitable for dose-response studies of this compound?
- Methodological Answer : Employ nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values and Hill coefficients. Use Bayesian hierarchical models to account for inter-experiment variability. For high-dimensional data (e.g., transcriptomics), apply false discovery rate (FDR) correction and pathway enrichment analysis . Share code and computational workflows via platforms like GitHub .
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound derivatives?
- Methodological Answer : Apply response surface methodology (RSM) to evaluate interactions between reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to reduce the number of trials while maintaining statistical power. Validate optimized conditions with confirmatory runs and scalability tests (e.g., gram-scale synthesis) . Report yield, enantiomeric excess, and characterization data for all derivatives .
Q. What ethical and safety protocols are essential for handling this compound in preclinical research?
- Methodological Answer : Follow institutional guidelines for hormone-disrupting compounds, including PPE (e.g., nitrile gloves, P95 respirators) and engineering controls (e.g., fume hoods). Conduct risk assessments for waste disposal and environmental contamination. For in vivo studies, adhere to ARRIVE guidelines for animal welfare and minimize sample sizes via power calculations .
Q. Data Presentation & Replication
Q. How should researchers document methodologies for peer review and replication?
- Methodological Answer : Structure the "Methods" section chronologically, specifying equipment models (e.g., Waters ACQUITY UPLC), software versions (e.g., GraphPad Prism 10), and reagent lot numbers. Use appendices for raw data, calibration curves, and instrument schematics . Reference publicly available protocols (e.g., protocols.io ) and deposit step-by-step videos in institutional repositories .
Q. What strategies mitigate bias in data interpretation for this compound studies?
- Methodological Answer : Implement blinding during data collection and analysis (e.g., randomized sample IDs). Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use independent replication labs to verify key findings . Disclose funding sources and conflicts of interest in manuscripts .
Properties
CAS No. |
56502-08-0 |
---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(6R)-6-[(1S,2S,3S)-2-ethyl-3-hydroxy-2-methylcyclopentyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C18H26O2/c1-3-18(2)16(8-9-17(18)20)14-5-4-13-11-15(19)7-6-12(13)10-14/h6-7,11,14,16-17,19-20H,3-5,8-10H2,1-2H3/t14-,16+,17+,18+/m1/s1 |
InChI Key |
QXGFVQAYQWMTSW-UBDQQSCGSA-N |
Isomeric SMILES |
CC[C@]1([C@@H](CC[C@@H]1O)[C@@H]2CCC3=C(C2)C=CC(=C3)O)C |
Canonical SMILES |
CCC1(C(CCC1O)C2CCC3=C(C2)C=CC(=C3)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.